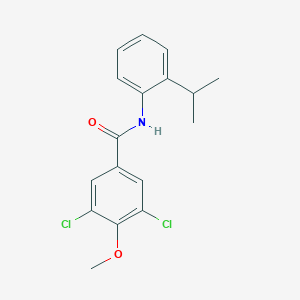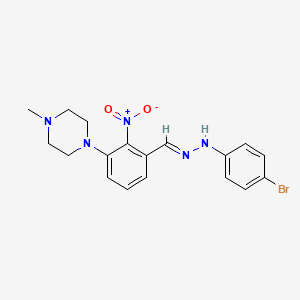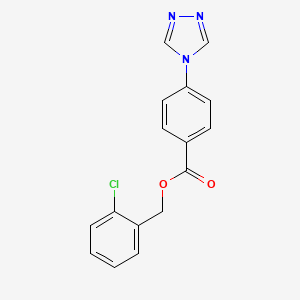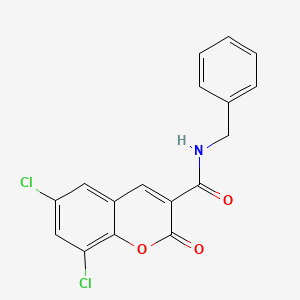![molecular formula C15H16F3N5O B5797628 N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as EPM-706 or simply as EPM. EPM-706 is a highly specific and potent inhibitor of the protein kinase enzyme known as MNK1/2, which is involved in the regulation of gene expression and cellular signaling pathways. In
科学研究应用
EPM-706 has been extensively studied for its potential applications in scientific research. One of the primary uses of EPM-706 is as a tool to study the MNK1/2 signaling pathway. MNK1/2 is involved in the regulation of gene expression and cellular signaling pathways and has been implicated in several diseases, including cancer, inflammation, and viral infections. EPM-706 has been shown to be a highly specific and potent inhibitor of MNK1/2, making it a valuable tool for studying the role of this pathway in disease.
作用机制
EPM-706 works by binding to the ATP-binding site of MNK1/2, preventing the enzyme from phosphorylating its downstream targets. This inhibition of MNK1/2 activity leads to a downstream effect on the regulation of gene expression and cellular signaling pathways. EPM-706 has been shown to be highly specific for MNK1/2, with no significant inhibition of other kinases.
Biochemical and Physiological Effects:
EPM-706 has been shown to have several biochemical and physiological effects. Inhibition of MNK1/2 activity by EPM-706 leads to a decrease in the phosphorylation of downstream targets, including eIF4E and eIF4B. This decrease in phosphorylation leads to a decrease in the translation of mRNA, resulting in a decrease in protein synthesis. EPM-706 has also been shown to have anti-inflammatory effects, as well as anti-tumor effects in several cancer cell lines.
实验室实验的优点和局限性
One of the main advantages of using EPM-706 in lab experiments is its high specificity and potency for MNK1/2. This specificity allows researchers to study the effects of MNK1/2 inhibition without significant off-target effects. Additionally, the synthesis of EPM-706 has been optimized to produce high yields and purity, making it a valuable tool for scientific research. One limitation of using EPM-706 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of EPM-706. One area of research is the development of new MNK1/2 inhibitors with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of research is the study of the role of MNK1/2 in specific diseases, such as cancer and viral infections. Additionally, the use of EPM-706 in combination with other drugs or therapies may lead to improved outcomes for patients with certain diseases. Overall, the study of EPM-706 and its effects on the MNK1/2 signaling pathway has the potential to lead to new treatments for a variety of diseases.
合成方法
The synthesis of EPM-706 involves a multi-step process that begins with the reaction of 4-ethoxyaniline with 4-methyl-6-(trifluoromethyl)pyrimidine-2-amine to form an intermediate product. This intermediate is then reacted with guanidine hydrochloride in the presence of a base to yield the final product, EPM-706. The synthesis of EPM-706 has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-3-24-11-6-4-10(5-7-11)21-13(19)23-14-20-9(2)8-12(22-14)15(16,17)18/h4-8H,3H2,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOTYSAYYFOYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C(F)(F)F)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-[(2Z)-6-methyl-4-(trifluoromethyl)pyrimidin-2(1H)-ylidene]guanidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)
![N,N-diethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5797580.png)
![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)


![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)